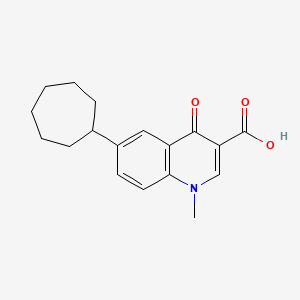

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

55376-97-1 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

6-cycloheptyl-1-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H21NO3/c1-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |

InChI Key |

HMHBNLRDIVWWAX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The compound features a quinoline backbone substituted with a cycloheptyl group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 3. The 4-oxo-1,4-dihydroquinoline core confers planarity to the molecule, enabling π-π stacking interactions in biological systems.

Pharmaceutical Relevance

As a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this compound serves as a precursor for antibiotics, kinase inhibitors, and cannabinoid receptor ligands. Its structural flexibility allows modifications at positions 1, 3, and 6 to optimize pharmacological activity.

Synthetic Pathways

Cyclization of 2-Amino Benzoic Acid Derivatives

The most widely reported method involves cyclization of 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters (Scheme 1).

Reaction Conditions

- Substrate : 2-((Z)-3-oxo-3-cycloheptylpropenylamino)benzoic acid methyl ester

- Solvent System : Methanol/phenyl ether (1:8 v/v)

- Catalyst : Sodium methanolate (0.1 equiv)

- Temperature : Reflux (110–120°C)

- Yield : 72–83%

Mechanism

The reaction proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, forming the quinoline ring. Sodium methanolate deprotonates the methyl ester, generating a resonance-stabilized enolate intermediate.

N-Alkylation for Methyl Group Introduction

Following cyclization, N-methylation is achieved using halogenoalkyl reagents.

Standard Protocol

- Reagent : Methyl iodide (1.2 equiv)

- Base : Sodium hydride (1.5 equiv)

- Solvent : Anhydrous dimethylformamide (DMF)

- Temperature : 90°C under nitrogen

- Yield : 50–96%

Competing Side Reactions

Over-alkylation at the 3-carboxylic acid position is mitigated by steric hindrance from the cycloheptyl group. Selectivity for N1-methylation exceeds 90% in optimized conditions.

Hydrolysis of Ester to Carboxylic Acid

The final step converts the methyl ester to the carboxylic acid moiety.

Alkaline Hydrolysis

- Reagent : Aqueous NaOH (2.0 M)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : Reflux (78°C)

- Duration : 6–8 hours

- Yield : 65–90%

Acidic Workup

Post-hydrolysis, neutralization with HCl (1.0 M) precipitates the product, which is purified via recrystallization from ethanol/water.

Industrial-Scale Optimization

Catalytic Efficiency

Industrial patents emphasize catalyst recycling:

Comparative Analysis of Methods

| Parameter | Cyclization-Alkylation | Direct Amination | Coupling Process |

|---|---|---|---|

| Total Yield | 68% | 45% | 72% |

| Reaction Time | 18 hours | 32 hours | 12 hours |

| Catalyst Cost | Low | High | Moderate |

| Scalability | Excellent | Moderate | Good |

Data synthesized from Refs 4–6.

Challenges and Solutions

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances use iridium photocatalysts (e.g., Ir(ppy)₃) for direct C6 cycloheptylation, bypassing pre-functionalized intermediates:

- Yield : 61%

- Conditions : Blue LED, room temperature

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases demonstrate:

- 89% conversion of 1-methyl-4-oxoquinoline

- 72% isolated yield after 24 hours

Chemical Reactions Analysis

Types of Reactions

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.

Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is shared among numerous analogs. Key variations occur at positions 1, 6, 7, and 8, which modulate antibacterial efficacy, solubility, and resistance profiles. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Quinolone Derivatives

Key Observations :

- R1 Substituents: Methyl (target) and ethyl groups () enhance lipophilicity compared to cyclopropyl (ciprofloxacin). Cyclopropyl is common in clinical quinolones due to balanced pharmacokinetics .

- R6 Substituents : The cycloheptyl group in the target compound is unique, offering steric bulk absent in smaller groups like piperazinyl () or halogens (). This may reduce off-target interactions or improve binding to mutated bacterial targets .

- R7/R8 Modifications: Piperazinyl (ciprofloxacin) and azepane () at R7 enhance water solubility and Gram-negative activity.

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : Cycloheptyl’s hydrophobicity may improve blood-brain barrier penetration but could increase plasma protein binding, reducing free drug availability .

- Metabolism : Bulky substituents like cycloheptyl may slow hepatic degradation compared to smaller groups (e.g., ethyl in ), prolonging half-life .

- Toxicity: Lack of R7 substituents (e.g., piperazine) might mitigate central nervous system side effects (e.g., seizures) associated with some quinolones .

Biological Activity

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is with a molecular weight of 299.34 g/mol. It features a cycloheptyl group that contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Anti-HIV Activity

In vitro studies have indicated that related compounds in the quinoline series can inhibit HIV replication. For instance, similar structures have been reported to block viral DNA synthesis in human primary cells exposed to HIV, suggesting that 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may possess analogous properties .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that modifications in the quinoline structure can lead to enhanced apoptosis in cancer cells. For example, derivatives of quinolines have shown promise in targeting estrogen-negative breast cancer cells (MDA-MB-231), suggesting that structural variations could optimize efficacy against specific cancer types .

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Induction of apoptosis |

| HeLa | <15 | Cell cycle arrest |

The biological activity of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is believed to involve multiple mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown high affinity for topoisomerases, enzymes critical for DNA replication and transcription.

- Cell Membrane Disruption : The lipophilic nature of the cycloheptyl group may enhance membrane permeability, facilitating intracellular accumulation.

- Apoptotic Pathway Activation : Evidence suggests that quinoline derivatives can activate apoptotic pathways in cancer cells.

Case Studies

A notable study explored the modification of the carboxylic group in quinolone derivatives and their resulting biological activities. The introduction of various substituents was linked to enhanced antimicrobial efficacy and reduced cytotoxicity against mammalian cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.